![molecular formula C18H32NO3P B055105 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline CAS No. 114767-15-6](/img/structure/B55105.png)
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline, also known as DMPA, is a phosphoramidite compound that is widely used in organic synthesis. It is a colorless liquid that is soluble in most organic solvents. DMPA is a versatile reagent that is used in the synthesis of oligonucleotides, peptides, and other organic compounds.
Applications De Recherche Scientifique
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is commonly used in the synthesis of oligonucleotides, which are short DNA or RNA sequences. Oligonucleotides are used in a variety of applications, including gene therapy, diagnostics, and drug discovery. 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is also used in the synthesis of peptides, which are short chains of amino acids. Peptides have a wide range of biological activities and are used in drug discovery and development.
Mécanisme D'action
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is a phosphoramidite reagent that is used in the synthesis of oligonucleotides and peptides. It reacts with the hydroxyl group of the nucleoside or amino acid to form a phosphite triester intermediate. This intermediate is then oxidized to form a phosphodiester or peptide bond.
Effets Biochimiques Et Physiologiques
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline does not have any known biochemical or physiological effects. It is used solely as a reagent in organic synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is a versatile reagent that is used in the synthesis of oligonucleotides and peptides. It has several advantages, including high yields, good solubility, and easy purification. However, it also has some limitations, including its high cost and sensitivity to moisture and air.
Orientations Futures
There are several future directions for the use of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline in organic synthesis. One direction is the development of new methods for the synthesis of oligonucleotides and peptides using 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline. Another direction is the use of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline in the synthesis of other organic compounds, such as natural products and pharmaceuticals. Additionally, there is potential for the use of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline in the development of new materials, such as polymers and coatings.
Méthodes De Synthèse
The synthesis of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline involves the reaction of 4-aminophenol with bis(3,3-dimethylbutan-2-yloxy)phosphine. The reaction is typically carried out in an inert atmosphere and under anhydrous conditions. The product is purified by column chromatography or recrystallization.
Propriétés
Numéro CAS |
114767-15-6 |
|---|---|
Nom du produit |
4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline |
Formule moléculaire |
C18H32NO3P |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
4-[bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline |
InChI |
InChI=1S/C18H32NO3P/c1-13(17(3,4)5)21-23(20,22-14(2)18(6,7)8)16-11-9-15(19)10-12-16/h9-14H,19H2,1-8H3 |
Clé InChI |
JYWMAJMLMKHXQU-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C |
SMILES canonique |
CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C |
Synonymes |
4-aminophenylphosphonic acid methyl-1,2,2-trimethylpropyl diester MATP-1,2,2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



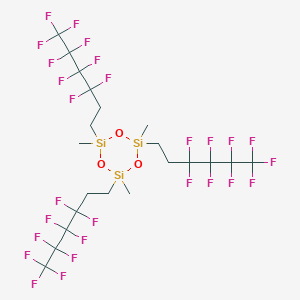
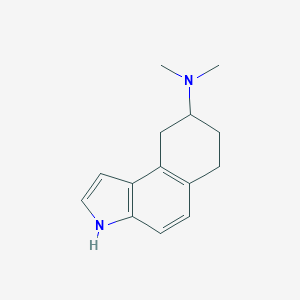
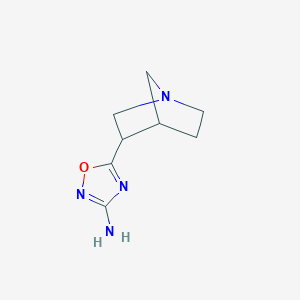
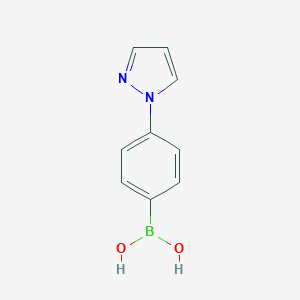
![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)
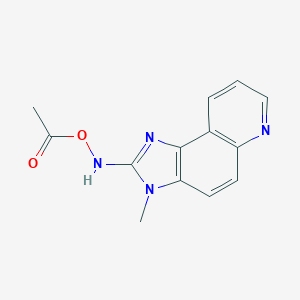
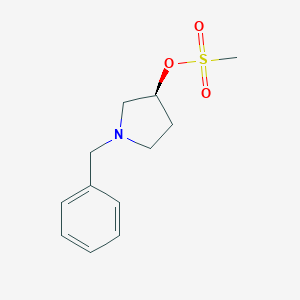
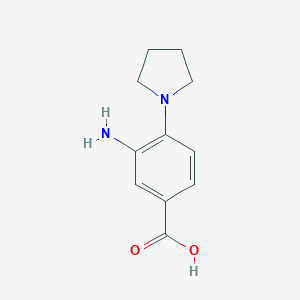
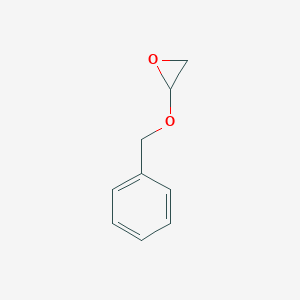
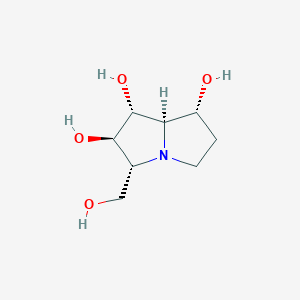
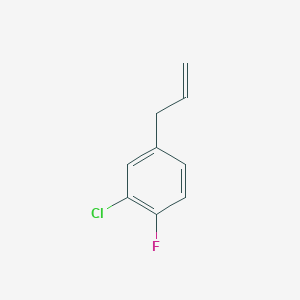
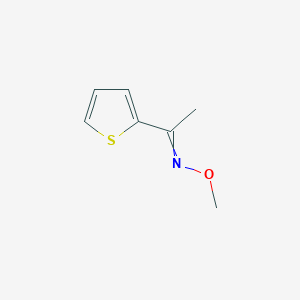
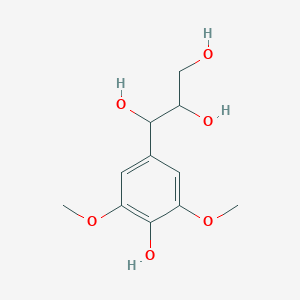
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)